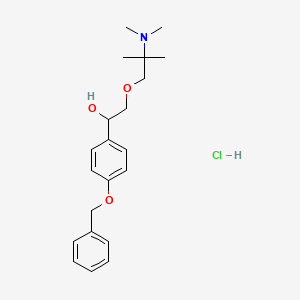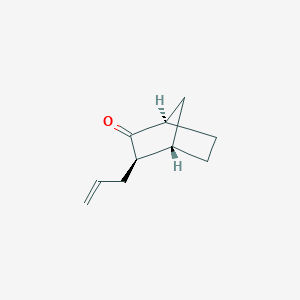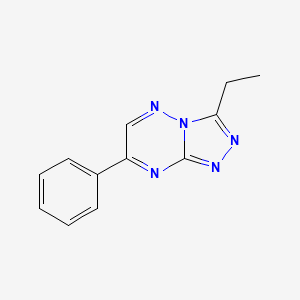
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes both triazole and triazine rings, contributes to its interesting chemical behavior and potential utility in various applications.
準備方法
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-ethyl-4-phenyl-1,2,4-triazole with a suitable nitrile or isocyanate derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The cyclization process results in the formation of the triazolotriazine ring system .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolotriazine ring.
Cyclization: Further cyclization reactions can occur, leading to the formation of more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper).
科学的研究の応用
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
類似化合物との比較
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: This compound also contains a triazole ring fused with another heterocyclic ring but differs in its chemical properties and biological activities.
1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine:
1,2,4-Triazolo(1,5-a)(1,3,5)triazine: Another related compound with a different fusion pattern of the triazole and triazine rings, leading to distinct chemical and biological properties.
特性
CAS番号 |
86869-95-6 |
|---|---|
分子式 |
C12H11N5 |
分子量 |
225.25 g/mol |
IUPAC名 |
3-ethyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C12H11N5/c1-2-11-15-16-12-14-10(8-13-17(11)12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChIキー |
YIQMYYRXCWRZLJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


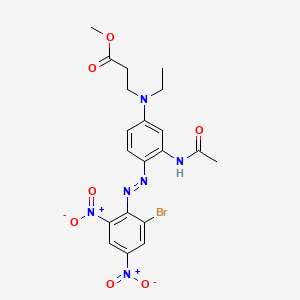

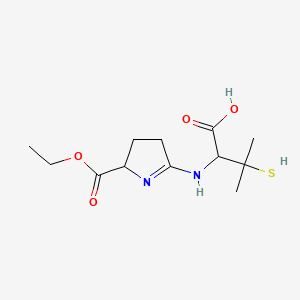



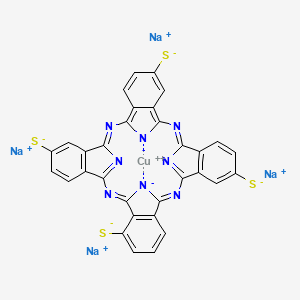
![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
